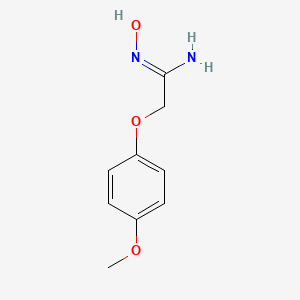1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
CAS No.: 685542-25-0
Cat. No.: VC4012956
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 685542-25-0 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide |
| Standard InChI | InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
| Standard InChI Key | MOUWIXXWWAOTFJ-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)OC/C(=N/O)/N |
| SMILES | COC1=CC=C(C=C1)OCC(=NO)N |
| Canonical SMILES | COC1=CC=C(C=C1)OCC(=NO)N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound’s molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol . Its IUPAC name, N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide, reflects three critical components:
-
A hydroxyimino group (-NOH) at position 1, which confers redox activity and metal-chelating potential.
-
A 4-methoxyphenoxy ether substituent at position 2, contributing to lipophilicity and aromatic interactions.
-
An ethylamine backbone, providing basicity and reactivity in nucleophilic substitutions .
The SMILES notation (COC1=CC=C(C=C1)OCC(=NO)N) and InChIKey (MOUWIXXWWAOTFJ-UHFFFAOYSA-N) uniquely define its stereochemical configuration .
Synthesis and Manufacturing
Reported Synthetic Routes
The compound is synthesized via a multi-step protocol, as inferred from analogous methodologies :
-
Condensation: Reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride to form the hydroxyimino intermediate.
-
Etherification: Alkylation of the intermediate with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).
-
Purification: Chromatographic separation to isolate the target compound.
A patent (WO2015159170A2) describing the synthesis of structurally related 1-(4-methoxyphenyl)ethylamine highlights the use of molecular sieves and Adam’s catalyst (PtO₂) for imine reduction, suggesting potential parallels in optimizing yield and enantiomeric purity .
Challenges in Scalability
Key limitations include:
-
Low optical purity (≤57%) in early-stage syntheses, necessitating enzymatic resolution or asymmetric hydroboration .
-
Solvent dependency: Benzene, a toxic solvent used in early methods, requires substitution with greener alternatives like toluene or ethyl acetate .
Physicochemical Properties
Stability and Reactivity
-
Thermal stability: Decomposes above 200°C, as extrapolated from similar aryloxyethylamines.
-
pH sensitivity: The hydroxyimino group protonates at acidic pH (predicted pKa ~4.5), altering solubility and reactivity .
Solubility and Partitioning
| Property | Value/Description |
|---|---|
| Water solubility | Low (estimated <1 mg/mL at 25°C) |
| logP (octanol/water) | 1.8 (calculated via XLogP3) |
| Melting point | Not reported |
Future Research Priorities
-
Synthetic optimization: Develop enantioselective routes using biocatalysts (e.g., lipases) or chiral auxiliaries.
-
Spectroscopic characterization: Obtain NMR, IR, and X-ray crystallography data to validate computational models.
-
Biological profiling: Screen for antimicrobial, anticancer, or neuroprotective activity in in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume